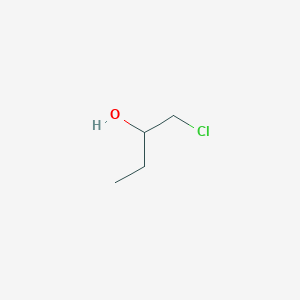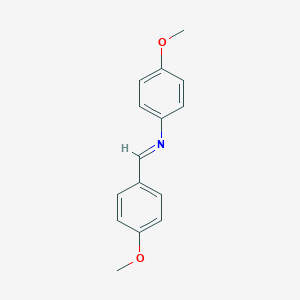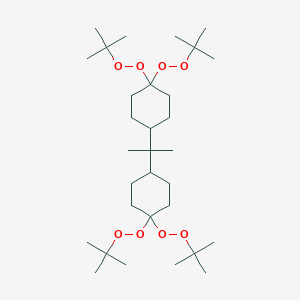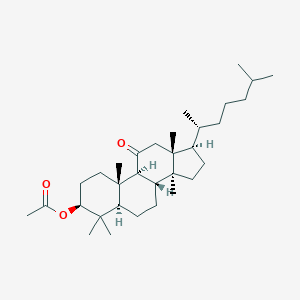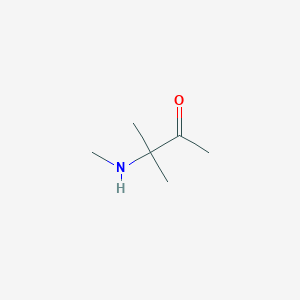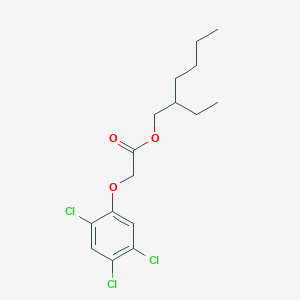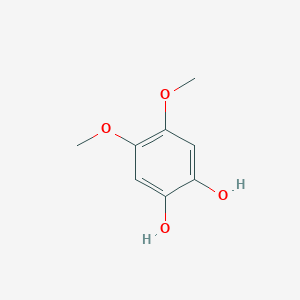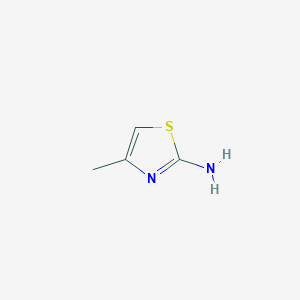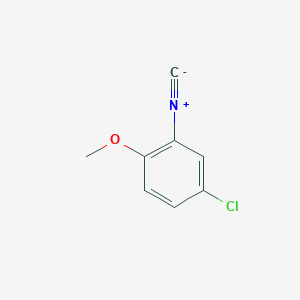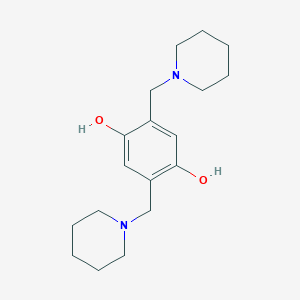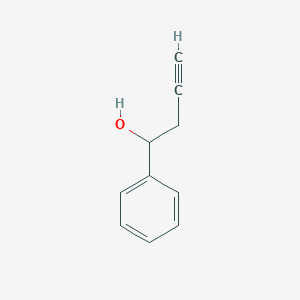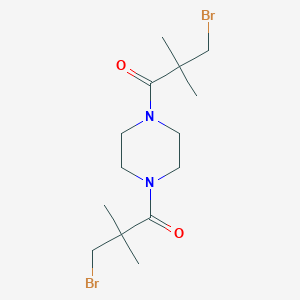
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one), also known as PBD, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. PBD is a derivative of piperazine, which is a heterocyclic compound that contains two nitrogen atoms in its ring structure. The bromine atoms in PBD make it a useful tool for labeling proteins and other biomolecules in biological systems.
作用機序
The mechanism of action of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) involves the formation of a covalent bond between the bromine atom in 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) and a nucleophilic amino acid residue in a protein or other biomolecule. This covalent bond is stable and irreversible, allowing researchers to track the movement and interactions of labeled molecules over time.
生化学的および生理学的効果
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling has been shown to have minimal effects on the biochemical and physiological properties of labeled biomolecules. Studies have shown that 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling does not significantly alter the activity or stability of enzymes, and does not affect the folding or function of labeled proteins.
実験室実験の利点と制限
One of the major advantages of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling is its high selectivity for certain amino acid residues in proteins, such as cysteine and methionine. This selectivity allows researchers to selectively label specific regions of proteins, and to study the interactions and movements of these regions in living cells. However, 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling can also have limitations, such as the potential for off-target labeling and the need for specialized equipment and expertise to carry out the labeling reactions.
将来の方向性
There are many potential future directions for the use of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) in scientific research. One area of interest is the development of new labeling strategies that can improve the selectivity and efficiency of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling reactions. Another area of interest is the use of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling to study the interactions and movements of proteins in complex biological systems, such as in multicellular organisms or in disease states. Additionally, 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) labeling could be used in the development of new diagnostic and therapeutic agents for the treatment of diseases such as cancer.
合成法
The synthesis of 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) involves the reaction of piperazine with 3-bromo-2,2-dimethylpropan-1-one. The reaction is typically carried out in a solvent such as acetonitrile or dichloromethane, and requires the use of a catalyst such as triethylamine or potassium carbonate. The resulting product is purified using column chromatography or recrystallization.
科学的研究の応用
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) has been used extensively in scientific research as a tool for labeling proteins and other biomolecules. The bromine atoms in 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) can be used to selectively label amino acid residues in proteins, allowing researchers to track the movement and interactions of proteins in living cells. 1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) has also been used to label DNA and RNA molecules, and to study the structure and function of enzymes.
特性
CAS番号 |
1760-15-2 |
|---|---|
製品名 |
1,1'-Piperazine-1,4-diylbis(3-bromo-2,2-dimethylpropan-1-one) |
分子式 |
C14H24Br2N2O2 |
分子量 |
412.16 g/mol |
IUPAC名 |
3-bromo-1-[4-(3-bromo-2,2-dimethylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C14H24Br2N2O2/c1-13(2,9-15)11(19)17-5-7-18(8-6-17)12(20)14(3,4)10-16/h5-10H2,1-4H3 |
InChIキー |
YOIJEGPUCWNOAV-UHFFFAOYSA-N |
SMILES |
CC(C)(CBr)C(=O)N1CCN(CC1)C(=O)C(C)(C)CBr |
正規SMILES |
CC(C)(CBr)C(=O)N1CCN(CC1)C(=O)C(C)(C)CBr |
その他のCAS番号 |
1760-15-2 |
同義語 |
3-bromo-1-[4-(3-bromo-2,2-dimethyl-propanoyl)piperazin-1-yl]-2,2-dimet hyl-propan-1-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



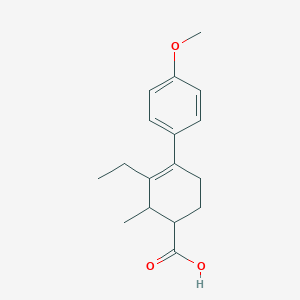
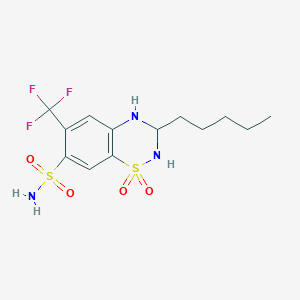
![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)
